Ethyl Hydrogen Diethylamidophosphate
Description
Ethyl Hydrogen Diethylamidophosphate (CAS: Unspecified in evidence; molecular formula inferred as C₅H₁₃NO₃P) is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethyl group, a hydroxyl group, and a diethylamide moiety. This compound belongs to the phosphoramidate class, which combines phosphate and amine functionalities.
Properties
Molecular Formula |
C6H16NO3P |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
ethoxy-N,N-diethylphosphonamidic acid |
InChI |
InChI=1S/C6H16NO3P/c1-4-7(5-2)11(8,9)10-6-3/h4-6H2,1-3H3,(H,8,9) |
InChI Key |
DUNFIZRDIMDMIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl hydrogen diethylamidophosphate typically involves the reaction of diethylamine with ethyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and specific reaction temperatures can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl hydrogen diethylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramides.
Scientific Research Applications
Ethyl hydrogen diethylamidophosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in enzyme inhibition.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl hydrogen diethylamidophosphate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can affect neurotransmission processes. The pathways involved include the phosphorylation of the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The following compounds share structural or functional similarities with Ethyl Hydrogen Diethylamidophosphate:
4-Methylphenyl-2,2,2-Trifluoroethyl Diethylamidophosphate (CAS: Unspecified; C₁₃H₁₉F₃NO₃P)
- Structure : Features a diethylamidophosphate group linked to a trifluoroethyl chain and a 4-methylphenyl substituent.
- Properties :
- Physical state: Colorless liquid (78% yield)
- Boiling point: 100°C at 0.01 mmHg
- Spectroscopic
- ¹H NMR : δ 1.0 (t, CH₃), 2.3 (s, CH₃-Ph), 3.2 (m, CH₂N), 4.32 (m, OCH₂) .
- ³¹P NMR : δ 5.53 (11 peaks, ³Jₚ₋ₕ = 7.3 Hz) .
2-Hydroxyethyl Phosphate (CAS: 52012-13-2; C₂H₇O₅P)
- Structure : Phosphoric acid esterified with a 2-hydroxyethyl group.
- Properties: Synonyms include "phosphoric acid mono(2-hydroxyethyl) ester" and "ethylene glycol acid phosphate" . Applications: Used in biochemical studies as a glycerol-3-phosphate analog (sn-glycerol-3-phosphate) .
Methyl Dihydrogen Phosphate (CAS: 812-00-0; CH₅O₄P)
- Structure : Simplest phosphate ester with a methyl group.
- Properties: Synonyms: Monomethyl phosphate, phosphoric acid monomethyl ester . Reactivity: Highly unstable; decomposes readily under standard conditions .
- Contrast : The absence of amine or complex alkyl groups limits its utility in biological systems compared to phosphoramidates.
2-(Dimethylamino)ethyl Dihydrogen Phosphate (CAS: 6909-62-2; C₄H₁₂NO₄P)
- Structure: Combines a dimethylaminoethyl group with a phosphate moiety.
- Properties :
- Contrast: The dimethylamino group enhances solubility in polar solvents but lacks the diethylamide’s steric bulk.
Reactivity and Stability Trends
- Phosphoramidates (e.g., this compound) : The diethylamide group enhances stability against hydrolysis compared to simple phosphate esters like methyl dihydrogen phosphate .
- Thiophosphates (e.g., Dimethyl Thiophosphate, CAS: 23754-87-2) : Sulfur substitution at the phosphorus center increases resistance to oxidative degradation but reduces electrophilicity .
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